molecular formula C11H16ClNO2 B2877775 (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride CAS No. 197508-49-9

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride

Cat. No.: B2877775
CAS No.: 197508-49-9
M. Wt: 229.7
InChI Key: JJVFJKLPESJUDV-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is a chemical compound with the molecular formula C11H15NO2.HCl . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is represented by the SMILES string: CCCC@HOCO2)N.Cl . The InChI representation is: InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.70 . It has a boiling point of 326.6ºC at 760mmHg .

Scientific Research Applications

Therapeutic Potential in Psychiatry

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride, part of the racemic mixture of MDMA, has garnered interest in recent years for its potential therapeutic benefits, especially as an adjunct to psychotherapy. Research suggests that the R(-) enantiomer of MDMA could offer therapeutic benefits similar to the racemic mixture but with a reduced side effect profile. This indicates a potential for improved therapeutic interventions in psychiatric and behavioral disorders, emphasizing the importance of exploring individual enantiomers for their unique effects and therapeutic indices (Pitts et al., 2018).

Neurochemical Insights

Studies have extensively documented the neurochemical effects of MDMA and its derivatives, including the R(-) enantiomer. MDMA is known for its ability to release serotonin and dopamine, which contributes to its psychoactive effects as well as its therapeutic potential. Understanding the specific interactions and effects of the R(-) enantiomer could lead to targeted treatments with minimized risks, underscoring the relevance of this compound in neuropharmacology research (McKenna & Peroutka, 1990).

Environmental Fate and Behavior of Related Compounds

While not directly related to the therapeutic applications, research into the environmental fate and behavior of structurally similar compounds, such as parabens, provides insight into the broader context of chemical safety and environmental impact. This includes studies on biodegradability and potential endocrine-disrupting effects of related chemicals, offering a comprehensive view of the implications of chemical use beyond direct human health effects (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research

Mode of Action

As a proteomics research product

Biochemical Pathways

The compound is structurally related to 3,4-methylenedioxyphenylisopropylamine (MDA) analogs

Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVFJKLPESJUDV-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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